REACTION_CXSMILES
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[C:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[CH2:10][CH2:11][C:12]([OH:14])=[O:13])([OH:3])=[O:2].[C:15](OC(=O)C)(=O)C.C(Cl)(=O)C>ClCCl>[C:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[CH2:10][CH2:11][C:12]([O:14][CH3:15])=[O:13])([OH:3])=[O:2]
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Name
|
|
Quantity
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9.7 g
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Type
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reactant
|
Smiles
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C(=O)(O)C1=C(C=CC=C1)CCC(=O)O
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Name
|
|
Quantity
|
15.5 g
|
Type
|
reactant
|
Smiles
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C(C)(=O)OC(C)=O
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Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
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C(C)(=O)Cl
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Name
|
|
Quantity
|
200 mL
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Type
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solvent
|
Smiles
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ClCCl
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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at reflux under nitrogen for 16 hr
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Duration
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16 h
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Type
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CUSTOM
|
Details
|
The solvents were removed at high vacuum
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Type
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TEMPERATURE
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Details
|
the residual cyclic anhydride was heated
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Type
|
TEMPERATURE
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Details
|
at reflux with methanol (250 ml) for 2 hrs
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Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
Evaporation of solvent
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(O)C1=C(C=CC=C1)CCC(=O)OC
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |